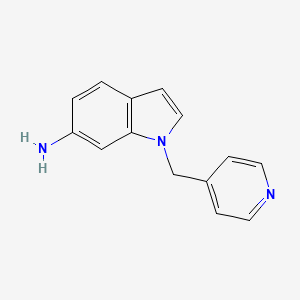

1-(Pyridin-4-ylmethyl)-1H-indol-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-(pyridin-4-ylmethyl)indol-6-amine |

InChI |

InChI=1S/C14H13N3/c15-13-2-1-12-5-8-17(14(12)9-13)10-11-3-6-16-7-4-11/h1-9H,10,15H2 |

InChI Key |

LZXBQMLMRGQSOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC3=CC=NC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Pyridin 4 Ylmethyl 1h Indol 6 Amine

Retrosynthetic Analysis and Key Precursor Identification for 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine

A retrosynthetic analysis of the target molecule, this compound, deconstructs the compound into simpler, commercially available, or readily synthesizable precursors. The primary disconnection points are the C-N bond between the indole (B1671886) nitrogen and the pyridinylmethyl group, and the bonds forming the indole ring itself.

This analysis identifies two main strategic approaches:

Late-stage N-alkylation: This approach involves the synthesis of a pre-formed 6-aminoindole (B160974) core, followed by the attachment of the pyridin-4-ylmethyl group to the indole nitrogen.

Early-stage N-alkylation: In this strategy, the pyridin-4-ylmethyl group is introduced onto a simpler aniline (B41778) derivative, which is then used to construct the indole ring.

Based on these strategies, the key precursors are identified as:

6-Aminoindole or a protected derivative: This is a crucial intermediate for the late-stage N-alkylation approach.

4-(Chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine: These are common alkylating agents for the introduction of the pyridin-4-ylmethyl group.

Substituted anilines and suitable coupling partners: For the construction of the indole core, precursors such as N-(pyridin-4-ylmethyl)benzene-1,4-diamine and a two-carbon synthon are required.

Established Synthetic Routes to the this compound Scaffold

Several established synthetic routes can be envisioned for the synthesis of this compound, leveraging well-known reactions in heterocyclic chemistry.

Strategies for Indole Core Annulation

The formation of the indole core is a critical step in many synthetic pathways. Several classical and modern methods can be applied to construct the 6-aminoindole scaffold. Some of the most relevant strategies include:

Fischer Indole Synthesis: This method involves the reaction of a suitably substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 6-aminoindole, 4-aminophenylhydrazine would be a key starting material.

Reissert Indole Synthesis: This approach utilizes the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring.

Batcho-Leimgruber Indole Synthesis: This versatile method involves the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal, followed by reductive cyclization. researchgate.net This method has been successfully used for the synthesis of (4-amino-1H-indol-6-yl)phosphonic acid derivatives and could be adapted for the synthesis of 6-aminoindole. researchgate.net

Palladium-catalyzed cyclization reactions: Modern methods often employ transition metal catalysis. For instance, the palladium-catalyzed coupling of o-haloanilines with alkynes (Sonogashira coupling) followed by cyclization is a powerful tool for indole synthesis. acs.orgnih.gov

A comparative table of these indole synthesis strategies is presented below:

| Synthetic Strategy | Key Precursors | Reaction Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | Substituted phenylhydrazine, Aldehyde/Ketone | Acidic | Well-established, readily available starting materials | Can lack regioselectivity with unsymmetrical ketones |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Basic, followed by reduction | Good for specific substitution patterns | Requires strongly basic conditions |

| Batcho-Leimgruber Indole Synthesis | o-Nitrotoluene derivative, Formamide acetal | Thermal, followed by reduction | High yields, versatile | Requires specific starting materials |

| Palladium-catalyzed Cyclization | o-Haloaniline, Alkyne | Pd catalyst, base | High functional group tolerance, mild conditions | Catalyst cost and sensitivity |

N-Alkylation Approaches Utilizing Pyridine (B92270) Derivatives

The introduction of the pyridin-4-ylmethyl group onto the indole nitrogen is a key transformation. This is typically achieved through an N-alkylation reaction. The choice of reaction conditions is crucial to ensure selective alkylation at the N-1 position of the indole ring.

Common alkylating agents include 4-(chloromethyl)pyridine and 4-(bromomethyl)pyridine, which can be reacted with the pre-formed 6-aminoindole (or a protected version) in the presence of a base. Suitable bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). chemrxiv.orgrsc.org

The reactivity of the amino group at the C-6 position must be considered. It may be necessary to protect the amino group prior to N-alkylation to prevent side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

Recent advancements in N-alkylation include transition-metal-free methods, such as the use of pyridine as a biomimetic hydrogen shuttle for the direct alkylation of anilines with alcohols. rsc.org

Functional Group Interconversions on the Indole and Pyridine Moieties

Functional group interconversions can be employed at various stages of the synthesis to introduce or modify the required functionalities. For instance, a nitro group at the 6-position of the indole ring can be readily reduced to the desired amino group using standard reducing agents such as tin(II) chloride (SnCl2), hydrogen gas with a palladium catalyst (H2/Pd), or iron powder in acidic media. researchgate.net

Similarly, modifications to the pyridine ring can be performed, although these are less likely to be necessary if the pyridin-4-ylmethyl moiety is introduced as a single unit.

Novel Synthetic Pathway Development for this compound

Exploration of Organometallic Coupling Reactions for Scaffold Assembly

Organometallic coupling reactions have revolutionized the synthesis of complex organic molecules, including heterocyclic compounds. For the synthesis of this compound, several cross-coupling strategies could be employed.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction could be used to construct the C-C bond between a pre-functionalized indole and a pyridine derivative. For example, a 6-bromo-1-(pyridin-4-ylmethyl)-1H-indole could be coupled with an amino-boronic acid derivative. Alternatively, a 6-amino-1H-indole-boronic acid derivative could be coupled with a 4-halopyridine. The Suzuki-Miyaura reaction has been successfully used in the synthesis of 6,7-annulated-4-substituted indoles. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. It could be employed to directly couple 6-bromo-1-(pyridin-4-ylmethyl)-1H-indole with an amine or ammonia (B1221849) equivalent. This methodology has also been utilized in the synthesis of annulated indoles. nih.gov

Rhodium-catalyzed Oxidative Coupling: Recent research has demonstrated the synthesis of indoles via the rhodium-catalyzed oxidative coupling of acetanilides and internal alkynes. acs.org This approach could potentially be adapted for a more convergent synthesis of the target molecule.

Copper-catalyzed Domino Reactions: Copper-catalyzed domino coupling/cyclization processes have been developed for the assembly of 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids. organic-chemistry.org

The table below summarizes some of these modern coupling reactions:

| Coupling Reaction | Catalyst | Key Reactants | Bond Formed | Potential Application |

| Suzuki-Miyaura Coupling | Palladium | Organoboron compound, Organic halide | C-C | Formation of the indole-pyridine linkage or indole core |

| Buchwald-Hartwig Amination | Palladium | Amine, Organic halide | C-N | Introduction of the 6-amino group |

| Rhodium-catalyzed Oxidative Coupling | Rhodium | Acetanilide, Alkyne | C-C, C-N | Convergent synthesis of the indole scaffold |

| Copper-catalyzed Domino Reaction | Copper | 2-Alkynylaniline, Boronic acid | C-C, C-N | One-pot synthesis of the substituted indole |

Application of Sustainable Chemistry Principles in Synthetic Route Design

The principles of green chemistry can be strategically applied to the synthesis of this compound to enhance its environmental sustainability. researchgate.net

Solvent Selection: Traditional polar aprotic solvents like DMF can be replaced with greener alternatives. For instance, the N-alkylation step could potentially be adapted to use solvents like ethanol (B145695) or even water under specific catalytic conditions, which are less toxic and more environmentally benign. organic-chemistry.orgrsc.org

Energy Efficiency: Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times and energy consumption for both the N-alkylation and nitro reduction steps. rsc.org

Catalysis over Stoichiometric Reagents: In the reduction step, catalytic hydrogenation is preferred over stoichiometric reducing agents like tin(II) chloride or iron powder. Catalytic methods generate less waste, and the catalyst can often be recovered and reused.

Atom Economy: Multicomponent reactions, where three or more reactants combine in a single step to form the product, represent an ideal approach to maximizing atom economy. rsc.org Designing a convergent multicomponent synthesis for this specific molecule, while challenging, would be a significant advancement in its sustainable production.

Interactive Data Table: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Principle | Conventional Method | Sustainable Alternative | Benefit |

| Solvent | Dimethylformamide (DMF) | Ethanol, Water | Reduced toxicity and environmental impact organic-chemistry.orgrsc.org |

| Energy | Conventional heating (reflux) | Microwave irradiation | Faster reaction, lower energy consumption |

| Reduction Reagent | Tin(II) Chloride (SnCl₂) | Catalytic Hydrogenation (Pd/C, H₂) | Reduced metal waste, catalyst recyclability |

| Process | Two-step synthesis | Potential one-pot or multicomponent reaction | Increased efficiency, less waste |

Challenges and Strategies in Chemo- and Regioselective Synthesis of the Compound

The synthesis of this compound presents specific challenges in selectivity that must be carefully managed.

Regioselectivity of N-Alkylation: A primary challenge is controlling the site of alkylation on the indole nucleus. The indolide anion is an ambident nucleophile, meaning it can react at either the N1 or C3 position. To favor the desired N1-alkylation, reaction conditions are critical. The use of a strong base like sodium hydride in a polar aprotic solvent like DMF typically promotes the formation of the N1-alkylated product. The choice of base, solvent, and counter-ion can all influence the N1/C3 product ratio. beilstein-journals.orgnih.gov Zinc-catalyzed methods have also been developed to control this regioselectivity. thieme-connect.com

Chemoselectivity during N-Alkylation: The starting material, 6-nitroindole, has a nitro group that is generally unreactive under the basic conditions of N-alkylation, simplifying this aspect of chemoselectivity. The primary concern is the selective reaction with the indole nitrogen.

Chemoselectivity during Reduction: The reduction of the nitro group must be performed without affecting other reducible functional groups, namely the pyridine and indole rings. Catalytic hydrogenation with Pd/C is generally mild enough to selectively reduce an aromatic nitro group without saturating the heterocyclic rings. Alternative bioorthogonal methods for aromatic nitro reduction using mediators like 4,4'-bipyridine (B149096) are also emerging for reactions under biocompatible conditions. nih.gov

Advanced Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for the characterization and subsequent use of this compound in research. A multi-step purification strategy is often necessary.

Initial Purification (Chromatography): The crude product obtained after synthesis is typically purified first by column chromatography. Silica gel is a common stationary phase, and a gradient of solvents, such as ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane, is used as the mobile phase to separate the desired product from unreacted starting materials and byproducts.

Final Purification (Crystallization): For obtaining high-purity material, crystallization is a powerful technique. researchgate.net This involves dissolving the partially purified compound in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is critical and is determined experimentally. A study on indole purification highlighted a mixed solvent system of methanol and water as effective. researchgate.net Solute crystallization, where a solvent like n-hexane is used to selectively crystallize the product from a concentrated oil, is another effective method that can yield purities above 99%. mdpi.comnih.govresearchgate.net

High-Purity Isolation (Preparative HPLC): For obtaining research-grade material of the highest purity (>99.5%), preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. warwick.ac.uk This technique uses high pressure to pass the sample through a column packed with a stationary phase (commonly C18 reverse-phase silica). nih.govresearchgate.net The high resolving power of HPLC allows for the separation of the target compound from even very closely related impurities. The collected fractions containing the pure compound are then evaporated to yield the final product.

Interactive Data Table: Purification Techniques for this compound

| Technique | Stage | Principle | Typical Purity |

| Column Chromatography | Initial | Separation based on polarity differences between the compound and impurities on a solid support. | 85-95% |

| Crystallization | Final / Bulk | Separation based on differential solubility of the compound and impurities in a specific solvent at varying temperatures. researchgate.net | 98-99.5% mdpi.com |

| Preparative HPLC | High-Purity | High-resolution separation based on differential partitioning between a mobile and stationary phase under high pressure. warwick.ac.uk | >99.5% |

Computational Chemistry and Theoretical Investigations of 1 Pyridin 4 Ylmethyl 1h Indol 6 Amine

Electronic Structure Elucidation of 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Through various computational methods, a comprehensive understanding of the electron distribution and orbital interactions within this compound can be achieved.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory were employed to determine its optimized ground state geometry and electronic properties. The optimized structure reveals the spatial arrangement of atoms that corresponds to the minimum energy state of the molecule. Key geometric parameters, including selected bond lengths and bond angles, are presented in the interactive data table below. These parameters are crucial for understanding the molecule's stability and steric interactions.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N(indole)-C(benzyl) | 1.48 Å |

| Bond Length | C(benzyl)-C(pyridine) | 1.52 Å |

| Bond Length | C(indole)-N(amine) | 1.40 Å |

| Bond Angle | C(indole)-N(indole)-C(benzyl) | 125.8° |

| Bond Angle | N(indole)-C(benzyl)-C(pyridine) | 112.5° |

| Dihedral Angle | C2(indole)-N1(indole)-C(benzyl)-C4(pyridine) | 85.3° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

For this compound, the HOMO is primarily localized on the indole (B1671886) ring, particularly on the 6-amine group, indicating that this region is the most susceptible to electrophilic attack. The LUMO is predominantly distributed over the pyridine (B92270) ring, suggesting this moiety is the most likely site for nucleophilic attack.

The energies of these orbitals are used to calculate important reactivity descriptors. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. Other global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness provide further insights into the molecule's reactive nature.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.23 eV |

| LUMO Energy | -1.12 eV |

| HOMO-LUMO Gap (ΔE) | 4.11 eV |

| Ionization Potential (I ≈ -EHOMO) | 5.23 eV |

| Electron Affinity (A ≈ -ELUMO) | 1.12 eV |

| Electronegativity (χ) | 3.175 eV |

| Chemical Hardness (η) | 2.055 eV |

| Chemical Softness (S) | 0.487 eV-1 |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In the ESP map of this compound, the red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while the blue-colored regions represent positive electrostatic potential, indicating sites prone to nucleophilic attack.

The most negative potential is observed around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. The region around the amino group on the indole ring also shows a negative potential, though to a lesser extent. Positive potentials are primarily located around the hydrogen atoms of the amino group and the methylene (B1212753) bridge, as well as the hydrogen atoms of the pyridine ring. This analysis of charge distribution is invaluable for predicting intermolecular interactions and the molecule's behavior in a biological environment.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, primarily the bond connecting the indole and pyridine moieties via the methylene bridge. A scan of the potential energy surface by systematically rotating the dihedral angle between the indole and pyridine rings reveals the presence of several low-energy conformers.

The global minimum energy conformation is characterized by a specific orientation of the pyridine ring relative to the indole nucleus, which minimizes steric hindrance and optimizes intramolecular interactions. Other local minima, corresponding to different stable conformers, are separated by rotational energy barriers. Understanding the relative energies of these conformers and the barriers between them is crucial for predicting the molecule's predominant shapes at room temperature. The most stable conformer is predicted to have a twisted orientation between the two ring systems.

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in solution. In an implicit solvent model, the solvent is treated as a continuous medium, which is computationally efficient for observing large-scale conformational changes. In an explicit solvent model, individual solvent molecules (e.g., water) are included in the simulation, offering a more realistic representation of solute-solvent interactions.

Reactivity Predictions and Mechanistic Insights via Computational Modeling of this compound

Computational modeling serves as a powerful tool for predicting the chemical behavior of molecules and elucidating potential reaction mechanisms. These theoretical approaches can provide insights that are complementary to experimental studies.

Transition state (TS) analysis is a cornerstone of computational chemistry for understanding reaction kinetics and pathways. This method involves locating the saddle point on a potential energy surface that connects reactants to products. The energy of this transition state is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate.

For a hypothetical transformation involving this compound, such as an electrophilic aromatic substitution or an N-alkylation, computational methods like Density Functional Theory (DFT) would be employed to model the reaction path. The process would involve:

Optimization of the ground state geometries of the reactants, products, and a hypothesized transition state structure.

Calculation of the vibrational frequencies to confirm that the reactant and product structures are energy minima (zero imaginary frequencies) and that the TS is a first-order saddle point (one imaginary frequency).

The imaginary frequency of the TS corresponds to the motion along the reaction coordinate, confirming that it correctly connects the desired reactants and products.

Without specific published studies on this compound, a data table of transition state energies or geometries cannot be provided.

The reactivity of this compound towards nucleophiles and electrophiles can be predicted by analyzing its electronic structure. Several computational descriptors are used for this purpose:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, one would expect the nitrogen atoms of the pyridine ring and the amino group to be regions of high negative potential, making them likely sites for electrophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites). The distribution and energy of these orbitals would pinpoint the most reactive atoms.

Fukui Functions: This concept from conceptual DFT quantifies the change in electron density at a specific point when the total number of electrons in the system changes. It provides a more nuanced prediction of reactivity for nucleophilic, electrophilic, and radical attacks.

A detailed analysis would require performing these calculations, and no such data has been published for this specific molecule.

Theoretical Frameworks for Ligand-Receptor Interaction Modeling with this compound

Computational methods are indispensable in drug discovery and molecular biology for predicting how a ligand, such as this compound, might interact with a biological receptor, like a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein.

The process for docking this compound into a hypothetical receptor would involve:

Obtaining the 3D structure of the target receptor, typically from a protein database like the PDB.

Preparing the ligand and receptor structures (e.g., adding hydrogen atoms, assigning charges).

Using a docking algorithm (e.g., AutoDock, Glide) to systematically search for possible binding poses of the ligand within the receptor's binding site.

Scoring functions are then used to rank the poses based on their predicted binding affinity.

The results would highlight key interactions, such as hydrogen bonds, pi-stacking, and hydrophobic interactions, between the ligand and amino acid residues of the protein. As no specific target receptor has been studied in the literature for this compound, a table of docking scores and interactions cannot be compiled.

While docking provides a rapid assessment of binding modes, more rigorous methods are needed for accurate binding energy calculations. These methods provide a quantitative prediction of the binding affinity.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular post-docking methods that combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. They offer a balance between computational cost and accuracy.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive but highly accurate methods based on statistical mechanics. They calculate the free energy difference between two states (e.g., a bound and unbound state) by simulating a non-physical pathway that connects them.

Such calculations would provide a theoretical binding free energy (ΔG_bind), which can be correlated with experimental values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The absence of experimental or computational studies on the interaction of this compound with any biological target precludes the presentation of such data.

Molecular Level Mechanistic Investigations of 1 Pyridin 4 Ylmethyl 1h Indol 6 Amine

Studies on Chemical Reaction Mechanisms Involving 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine

The chemical reactivity of this compound is governed by the functional groups present: the indole (B1671886) ring, the pyridine (B92270) ring, and the aromatic amine. Mechanistic studies focus on understanding the pathways of its transformation, including derivatization and degradation.

Kinetic studies are essential for quantifying the rates of reaction and understanding the factors that influence them. For this compound, derivatization typically targets the nucleophilic 6-amino group or positions on the indole ring.

Derivatization Reactions: The 6-amino group can undergo standard reactions such as acylation, alkylation, and sulfonylation. Kinetic analysis of these reactions, often under pseudo-first-order conditions, can reveal the reaction order with respect to each reactant and the catalytic effects of acid or base. For example, the rate of acylation with an acyl chloride would be monitored over time by spectroscopic or chromatographic methods to determine the rate constant.

Degradation Pathways: Indole-containing compounds can be susceptible to oxidative and pH-dependent degradation. A common aerobic degradation pathway for the indole ring involves initial oxidation at the C2-C3 double bond, leading to intermediates like oxindole (B195798) and isatin (B1672199), which can be followed by ring opening to form anthranilate derivatives. nih.govnih.gov Kinetic studies would involve subjecting the compound to various oxidative or hydrolytic conditions (e.g., different pH values, temperatures, or the presence of reactive oxygen species) and monitoring the disappearance of the parent compound and the appearance of degradation products over time.

| pH Condition | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t½) (hours) | Major Degradation Product(s) |

|---|---|---|---|

| 2.0 (Acidic) | 1.5 x 10⁻⁶ | 128 | Hydrolysis products |

| 7.4 (Neutral) | 2.8 x 10⁻⁸ | 6880 | Minimal degradation |

| 10.0 (Basic) | 8.9 x 10⁻⁷ | 216 | Oxidative products (e.g., isatin derivatives) |

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom with its heavier isotope (e.g., ¹H with ²H, ¹²C with ¹³C, ¹⁴N with ¹⁵N), its position can be tracked in products and intermediates using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

For this compound, several labeling strategies could be employed:

Deuterium (B1214612) (²H) Labeling: Replacing the protons on the methylene (B1212753) bridge with deuterium could be used to investigate their role in a reaction mechanism. A slower reaction rate with the deuterated compound, known as a primary kinetic isotope effect, would indicate that the C-H bond is broken in the rate-determining step.

Nitrogen-15 (¹⁵N) Labeling: Incorporating ¹⁵N into the 6-amino group would allow researchers to follow the fate of the nitrogen atom during derivatization or degradation reactions, confirming whether it is retained or eliminated.

Carbon-13 (¹³C) Labeling: Specific carbon atoms in the indole or pyridine rings could be replaced with ¹³C to elucidate complex rearrangement or ring-opening mechanisms. For instance, labeling the C2 position of the indole could confirm its conversion to a carbonyl carbon in an isatin-like degradation product. chemrxiv.org

| Labeling Position | Isotope | Analytical Technique | Mechanistic Question Addressed |

|---|---|---|---|

| Methylene Bridge (-CH₂-) | ²H (Deuterium) | Kinetic Analysis, MS | Involvement of C-H bond cleavage in the rate-determining step. |

| Amine Group (-NH₂) | ¹⁵N | MS, ¹⁵N NMR | Tracing the fate of the amino group in substitution or degradation pathways. |

| Indole C2 Position | ¹³C | MS, ¹³C NMR | Confirming the pathway of oxidative ring cleavage (e.g., formation of isatin). |

| Pyridine Nitrogen | ¹⁵N | MS, ¹⁵N NMR | Investigating the role of the pyridine ring in catalysis or as a reaction site. |

Non-Covalent Interactions and Supramolecular Assembly Studies of this compound

Non-covalent interactions are critical in determining the solid-state structure, solubility, and molecular recognition properties of a compound. The combination of hydrogen bonding sites and aromatic rings in this compound allows for complex supramolecular structures.

The molecule possesses multiple sites capable of participating in hydrogen bonds. The indole N-H and the amine N-H groups are primary hydrogen bond donors, while the pyridine nitrogen and the lone pair on the 6-amino nitrogen are primary acceptors. nih.gov

Intramolecular Hydrogen Bonding: While less likely due to the flexibility and distance between groups, weak intramolecular C-H···N interactions between the indole and pyridine rings could exist in specific conformations.

Intermolecular Hydrogen Bonding: These are expected to be the dominant interactions in the solid state. Strong N-H···N bonds can form between the indole N-H of one molecule and the pyridine nitrogen of another, leading to the formation of linear chains or tapes. The 6-amino group can also participate, potentially forming N-H···N (amine) hydrogen bonds, creating layered or three-dimensional networks. mdpi.com Computational studies and X-ray crystallography are the primary tools for analyzing these networks.

Both the indole and pyridine rings are aromatic and can engage in π-π stacking interactions, which are crucial for the self-assembly and crystal packing of the molecule. nih.govrsc.org The interaction between the electron-rich indole ring and the electron-deficient pyridine ring is a classic example of a donor-acceptor π-π interaction, which is generally stronger than interactions between identical aromatic rings.

Theoretical and experimental studies on similar systems have identified several common geometries: researchgate.net

Parallel-Displaced: The rings are parallel but offset from one another. This is often the most stable configuration for aromatic-aromatic interactions as it minimizes steric repulsion while maximizing attractive dispersion and electrostatic forces.

T-shaped (Edge-to-Face): The edge of one ring (the positive C-H bonds) points towards the face (the negative π-cloud) of the other ring.

Sandwich: The rings are stacked directly on top of each other. This geometry is often disfavored due to electrostatic repulsion unless significant donor-acceptor character is present.

The interplay between hydrogen bonding and π-π stacking dictates the final supramolecular architecture. For example, hydrogen-bonded chains may further assemble into sheets or columns stabilized by π-π stacking between the aromatic cores.

| Interaction Type | Potential Sites Involved | Typical Energy (kJ/mol) | Expected Influence on Structure |

|---|---|---|---|

| Hydrogen Bond (N-H···N) | Indole N-H ··· Pyridine N | 15 - 25 | Formation of primary 1D chains. |

| Hydrogen Bond (N-H···N) | Amine N-H ··· Pyridine N or Amine N | 10 - 20 | Cross-linking of chains into 2D or 3D networks. |

| π-π Stacking | Indole Ring ··· Pyridine Ring | 5 - 15 | Stabilization of crystal packing, formation of columnar assemblies. |

| π-π Stacking | Indole Ring ··· Indole Ring | 4 - 12 | Inter-chain or inter-layer stabilization. |

Photophysical and Photochemical Research on this compound (Theoretical and Mechanistic Focus)

The photophysical and photochemical properties of the molecule are determined by its electronic structure, which is a composite of the indole and pyridine chromophores.

Photophysical Properties: The UV-Vis absorption spectrum is expected to show characteristic bands for the indole moiety, which are likely to be modulated by the pyridinylmethyl and amino substituents. The 6-amino group, being a strong electron-donating group, is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted indole. Many indole derivatives are fluorescent, and this compound is also expected to exhibit fluorescence. researchgate.net The fluorescence quantum yield and lifetime can be sensitive to the solvent environment and pH, particularly due to the presence of the basic pyridine and amine nitrogens. Time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics.

Photochemical Mechanisms: Upon absorption of light, the molecule can undergo various photochemical reactions. Given the donor-acceptor nature of the indole and pyridine rings, photoinduced electron transfer (PET) is a plausible de-excitation pathway. In this process, the indole moiety could act as the electron donor and the pyridine as the acceptor upon excitation. Another possibility is photo-induced proton transfer, especially in protic solvents. Furthermore, like many indole compounds, it may undergo photocyclization or other radical-mediated reactions under UV irradiation. nih.gov Mechanistic studies would employ techniques like transient absorption spectroscopy to detect short-lived intermediates (e.g., radical ions or triplet states) and identify the primary photochemical pathways.

| Parameter | Symbol | Predicted Value Range | Significance |

|---|---|---|---|

| Absorption Maximum | λ_abs | 280 - 310 nm | Corresponds to the S₀ → S₁ electronic transition of the substituted indole chromophore. |

| Molar Absorptivity | ε | 5,000 - 8,000 M⁻¹cm⁻¹ | Indicates the probability of the electronic transition. |

| Emission Maximum | λ_em | 350 - 390 nm | Characterizes the energy of the fluorescent emission. |

| Fluorescence Quantum Yield | Φ_F | 0.1 - 0.4 | Efficiency of the fluorescence process relative to other decay pathways. |

| Fluorescence Lifetime | τ | 1 - 5 ns | Average time the molecule spends in the excited state before emitting a photon. |

Excited State Calculations and Dynamics of Light-Induced Processes

Information not available.

Elucidation of Photoreaction Mechanisms

Information not available.

Theoretical Structure Activity Relationship Sar Studies and Analogue Design for 1 Pyridin 4 Ylmethyl 1h Indol 6 Amine Scaffolds

Design Principles for Derivatives and Analogues of 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine

The design of new molecules based on the this compound core is guided by established medicinal chemistry principles, including computational predictions and the analysis of the inherent properties of its substructures.

Computational chemistry provides powerful tools for the rational design of analogues. Techniques such as molecular docking, Density Functional Theory (DFT) calculations, and Quantitative Structure-Activity Relationship (QSAR) studies can guide the modification of the parent scaffold.

For a hypothetical series of this compound analogues, molecular docking could be employed to predict the binding modes of these compounds within the active site of a specific biological target. tandfonline.comnih.gov This allows for the identification of key interactions, such as hydrogen bonds or π-π stacking, which can be optimized through targeted modifications. For instance, docking studies on similar pyridine-indole hybrids have been used to identify binding modes where the pyridine (B92270) nitrogen coordinates with metal ions in an enzyme's active site, or where the indole (B1671886) ring engages in hydrophobic interactions. tandfonline.comnih.gov DFT calculations can further elucidate the electronic properties of the scaffold, such as the electrostatic potential and frontier molecular orbitals, predicting how substitutions on either the indole or pyridine ring will influence reactivity and intermolecular interactions.

A theoretical design strategy could involve creating a virtual library of derivatives with modifications at various positions, as outlined in the table below. These virtual compounds would then be assessed using computational models to prioritize the synthesis of the most promising candidates.

Table 1: Proposed Virtual Modifications for Computational Screening

| Modification Site | Type of Modification | Rationale for Computational Study |

|---|---|---|

| Indole C-2 | Small alkyl groups, halogens | Probing steric tolerance in the binding pocket |

| Indole C-5 | Electron-donating/withdrawing groups (-OCH₃, -CF₃) | Modulating the electronics of the indole ring system |

| Indole 6-Amine | Acetylation, alkylation (e.g., -NHCOCH₃, -N(CH₃)₂) | Altering hydrogen bonding capacity and basicity |

| Pyridine Ring | Substitution at C-2 or C-3 (e.g., -CH₃, -Cl) | Altering steric hindrance and electronic interactions |

| Methylene (B1212753) Bridge | Replacement with carbonyl, introduction of stereocenter | Modifying conformational flexibility and polarity |

Both indole and pyridine rings are considered "privileged structures" in medicinal chemistry. vdoc.pub This designation arises from their recurrence in a multitude of biologically active compounds and their ability to serve as versatile scaffolds for interacting with a wide range of biological targets. rsc.orgnih.gov

The Indole Scaffold: The indole ring system is a core component of numerous natural products and synthetic drugs. rsc.org Its unique electronic properties and ability to participate in hydrogen bonding (as a donor via the N-H group, though alkylated in this case) and π-π stacking interactions make it a highly effective pharmacophore.

The Pyridine Scaffold: The pyridine ring is one of the most common nitrogen heterocycles found in FDA-approved drugs. rsc.orgnih.gov The nitrogen atom imparts basicity and can act as a hydrogen bond acceptor, significantly influencing the compound's solubility and ability to interact with biological targets. nih.gov

The this compound scaffold combines these two privileged fragments through a methylene linker. This arrangement allows for a degree of conformational flexibility, enabling the two rings to adopt various spatial orientations to optimize binding with a target protein. The 6-amino group on the indole ring provides an additional key interaction point, potentially acting as a hydrogen bond donor or a site for further functionalization.

Synthetic Strategies for SAR-Focused Analogues of this compound

The synthesis of a focused library of analogues for SAR studies requires versatile and regioselective chemical strategies that allow for the introduction of diverse functional groups at specific positions on the scaffold.

Modern synthetic chemistry offers numerous methods for the direct C-H functionalization of heterocyclic systems, which are highly atom-economical and efficient for generating analogues. chim.it

Indole Ring Functionalization: While the N1 position is already substituted, the other positions on the indole ring are accessible. The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position. chim.it However, to achieve regioselectivity at other, less reactive positions (C2, C4, C5, C7), directing group strategies are often employed. chim.itnih.gov For example, a removable directing group could be temporarily installed at a position like N1 (if the pyridylmethyl group were installed later in the synthesis) to direct metallation and subsequent functionalization to the C2 or C7 positions.

Pyridine Ring Functionalization: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov Direct C-H functionalization of pyridines can be challenging due to the coordinating power of the nitrogen atom, but various transition-metal-catalyzed methods have been developed. rsc.orgnih.gov The nitrogen atom itself can serve as an internal directing group, facilitating reactions at the C2 position. nih.gov Functionalization at the C3 position often requires more specialized methods, such as directed ortho-metallation or iridium-catalyzed borylation. nih.gov

Table 2: Potential Synthetic Routes for Directed Functionalization

| Target Position | Synthetic Method | Example Reaction |

|---|---|---|

| Indole C-2 | Directed C-H Alkenylation/Acylation | Palladium-catalyzed coupling with alkenes using a directing group. chim.it |

| Indole C-3 | Vilsmeier-Haack or Friedel-Crafts Reaction | Formylation or acylation under standard electrophilic conditions. |

| Indole C-4 to C-7 | Directed C-H Arylation | Palladium-catalyzed arylation using a directing group on the indole nitrogen. nih.gov |

| Pyridine C-2/C-6 | Direct C-H Arylation | Palladium-catalyzed coupling with aryl halides. nih.gov |

| Pyridine C-3/C-5 | Iridium-catalyzed C-H Borylation | Introduction of a boryl group followed by Suzuki cross-coupling. nih.gov |

Scaffold hopping and bioisosteric replacement are key strategies in drug design to identify novel chemotypes with improved properties. researchgate.netnih.gov

Scaffold Hopping: This involves replacing the core molecular framework (e.g., the indole ring) with a structurally different moiety that maintains a similar spatial arrangement of key functional groups. nih.gov For the this compound scaffold, the indole core could be replaced with other bicyclic heterocycles like azaindoles (e.g., pyrrolo[2,3-b]pyridine), benzothiazole, or indazole. mdpi.comdocumentsdelivered.comnih.gov These new scaffolds could offer different physicochemical properties, synthetic accessibility, or intellectual property space.

Bioisosteric Replacement: This strategy involves the substitution of a specific atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov For the target compound, the 6-amino group could be replaced with bioisosteres such as a hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or methyl (-CH₃) group to probe the importance of its hydrogen bonding and basic character. The pyridine ring could be replaced by other five- or six-membered heterocycles like pyrimidine, pyrazine, or even a phenyl ring with appropriate substituents to mimic the nitrogen's electronic influence.

Table 3: Theoretical Scaffold Hopping and Bioisosteric Replacements

| Original Moiety | Replacement Type | Proposed Replacement | Design Rationale |

|---|---|---|---|

| Indole | Scaffold Hop | 7-Azaindole | Introduce an additional hydrogen bond acceptor; alter electronics. |

| Indole | Scaffold Hop | Benzothiazole | Modify core geometry and lipophilicity. mdpi.com |

| Pyridine | Bioisostere | Pyrimidine | Change the position and number of nitrogen atoms. |

| 6-Amino Group | Bioisostere | Hydroxyl Group (-OH) | Replace H-bond donor/base with H-bond donor/acceptor. |

Theoretical SAR Modeling and Predictive Algorithms for this compound Analogues

Once a set of analogues has been synthesized and their biological activity determined, theoretical SAR models can be developed to quantify the relationship between chemical structure and activity. These models are invaluable for predicting the activity of yet-to-be-synthesized compounds and guiding further optimization.

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. researchgate.net These approaches require the 3D alignment of the analogue series and generate statistical models that correlate variations in steric and electrostatic fields with biological activity. The resulting contour maps can visualize regions where, for example, bulky groups are favored or where positive electrostatic potential increases activity, providing a clear roadmap for design.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. researchgate.net By analyzing a set of active analogues, a pharmacophore model for the this compound scaffold can be generated. This model can then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that fit the model and are therefore likely to be active.

The development of these predictive models is an iterative process. As more compounds are synthesized and tested, the models can be refined, increasing their predictive power and accelerating the journey toward identifying compounds with optimal activity profiles.

Conceptual Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, a hypothetical QSAR study would involve the synthesis of a library of analogues and the subsequent development of a predictive model.

A typical 2D-QSAR study on analogues of this compound would involve systematically modifying specific positions on the indole and pyridine rings. For instance, substituents with varying electronic and steric properties could be introduced at the 5- and 7-positions of the indole ring and the 2'- and 6'-positions of the pyridine ring. The biological activity of these synthesized compounds would then be determined through in vitro assays.

The development of a QSAR model would proceed by calculating various molecular descriptors for each analogue. These descriptors quantify different aspects of the molecular structure, such as:

Electronic properties: Hammett constants (σ), which describe the electron-donating or -withdrawing nature of a substituent.

Hydrophobic properties: The partition coefficient (logP), which measures the lipophilicity of a molecule.

Steric properties: Molar refractivity (MR) or Taft steric parameters (Es), which relate to the volume and shape of the substituents.

Multiple linear regression (MLR) or partial least squares (PLS) analysis would then be employed to generate an equation that links these descriptors to the observed biological activity. A hypothetical QSAR equation might take the form:

log(1/IC50) = β0 + β1(σ) + β2(logP) + β3(MR)

Where IC50 is the concentration of the compound required to elicit a 50% response, and β are the regression coefficients. A statistically robust QSAR model, characterized by a high correlation coefficient (r²) and cross-validated correlation coefficient (q²), can be a valuable tool for predicting the activity of novel, unsynthesized analogues. nih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed for N-(pyridin-4-ylmethyl)aniline derivatives to predict their biological activity. nih.gov

To illustrate the potential impact of substitutions, consider the hypothetical data in the table below, which outlines how different functional groups at various positions on the core scaffold could influence activity based on general medicinal chemistry principles observed in similar heterocyclic compounds. nih.gov

| Position of Substitution | Substituent (R) | Hypothetical Change in Activity | Rationale |

| Indole C5 | -OCH3 | Increase | Potential for hydrogen bond formation or favorable electronic interactions. nih.gov |

| Indole C5 | -Cl | Decrease | Introduction of a bulky, electron-withdrawing group may be unfavorable. nih.gov |

| Indole C7 | -F | Increase | Small, electronegative atom could enhance binding affinity. |

| Pyridine C2' | -CH3 | Variable | Steric hindrance may reduce activity, or hydrophobic interactions could enhance it. |

| Pyridine C3' | -OH | Increase | Potential for hydrogen bonding with a target receptor. nih.gov |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is another powerful computational approach used in drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential spatial arrangement of molecular features that are necessary for a molecule to interact with a specific target and elicit a biological response.

For the this compound scaffold, a ligand-based pharmacophore model could be developed using a set of known active analogues. The process involves aligning the structures of these active compounds and identifying common chemical features. These features typically include:

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Hydrophobic regions (HY)

Aromatic rings (AR)

Positive and negative ionizable features

A hypothetical pharmacophore model for this scaffold might identify the nitrogen of the pyridine ring as a key hydrogen bond acceptor, the amine group at the 6-position of the indole as a hydrogen bond donor, and the indole and pyridine rings themselves as aromatic/hydrophobic features. nih.gov The spatial relationships (distances and angles) between these features are critical components of the pharmacophore model.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules that possess the required features in the correct orientation. This approach can significantly accelerate the discovery of new lead compounds. Furthermore, the model can guide the design of new analogues of this compound by suggesting modifications that better fit the pharmacophoric features. For instance, if the model indicates a nearby hydrophobic pocket, analogues with lipophilic substituents in that region could be designed and synthesized.

The table below summarizes the key pharmacophoric features that might be identified for the this compound scaffold based on its chemical structure.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

| Aromatic Ring (AR1) | Indole Ring System | π-π stacking, hydrophobic interactions |

| Aromatic Ring (AR2) | Pyridine Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor (HBD) | -NH2 at Indole C6 | Forms hydrogen bonds with acceptor groups on the target. |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Accepts hydrogen bonds from donor groups on the target. |

| Hydrophobic Region | Methylene Linker | van der Waals interactions |

By integrating the insights from both QSAR and pharmacophore modeling, medicinal chemists can engage in a more informed and efficient process of analogue design. These computational tools help to prioritize which modifications to the this compound scaffold are most likely to lead to compounds with improved biological profiles.

Advanced Spectroscopic and Analytical Methodologies for the Research and Characterization of 1 Pyridin 4 Ylmethyl 1h Indol 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine and its derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides definitive evidence of the molecular framework, including the specific substitution patterns and the connectivity between the pyridine (B92270) and indole (B1671886) rings via the methylene (B1212753) bridge.

In a typical ¹H NMR spectrum, the protons of the pyridine ring are expected to appear in the downfield region, typically between δ 8.5 and 7.0 ppm. The two protons ortho to the pyridine nitrogen (H-2' and H-6') would likely be the most deshielded. The protons of the indole ring would resonate in the aromatic region as well, with their precise chemical shifts influenced by the electron-donating amino group at the C-6 position. The singlet for the methylene bridge protons (CH₂) would be a key diagnostic signal, typically appearing around δ 5.0-5.5 ppm. The protons of the amino group (NH₂) would produce a broad singlet, and the indole N-H proton, if present in a derivative, would be significantly downfield.

The ¹³C NMR spectrum would complement this data, showing distinct signals for each carbon atom in the molecule. The carbons of the pyridine ring would appear in the δ 150-120 ppm range, while the indole carbons would also resonate in the aromatic region, with the C-6 carbon shifted upfield due to the attached amino group.

Application of Advanced 2D NMR Techniques (e.g., HSQC, HMBC, NOESY)

While 1D NMR provides initial data, 2D NMR techniques are crucial for assembling the complete molecular structure of novel derivatives of this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C data. For instance, the methylene proton signal would show a direct correlation to the methylene carbon signal, confirming their connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is particularly powerful for identifying the connections between different fragments of the molecule. Key HMBC correlations would include:

A correlation from the methylene bridge protons to the C-4' carbon of the pyridine ring.

A correlation from the methylene bridge protons to the N-1 nitrogen (and adjacent C-2 and C-7a carbons) of the indole ring.

Correlations from the indole protons (e.g., H-5 and H-7) to the C-6 carbon, confirming the position of the amino substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation in solution. A critical NOESY correlation would be observed between the methylene bridge protons and the H-2'/H-6' protons of the pyridine ring, as well as between the methylene protons and the H-2 proton of the indole ring.

The following table summarizes the expected 2D NMR correlations that would be used to confirm the structure of this compound.

| Protons (¹H) | Key HMBC Correlations (to ¹³C) | Key NOESY Correlations (to ¹H) |

| Methylene (CH₂) | C-4' (Pyridine), C-2 (Indole), C-7a (Indole) | H-2'/H-6' (Pyridine), H-2 (Indole) |

| H-2'/H-6' (Pyridine) | C-4' (Pyridine), C-3'/C-5' (Pyridine) | Methylene (CH₂) |

| H-7 (Indole) | C-5 (Indole), C-6 (Indole), C-7a (Indole) | H-6 (NH₂) |

| H-5 (Indole) | C-4 (Indole), C-6 (Indole), C-3a (Indole) | H-4 (Indole), H-6 (NH₂) |

Dynamic NMR for Conformational Equilibrium Studies

Molecules containing linked aromatic rings, such as this compound, can exhibit restricted rotation around single bonds, leading to the existence of different conformations (rotamers) that may interconvert on the NMR timescale. Dynamic NMR (DNMR) is a technique used to study these conformational dynamics. researchgate.net

By recording NMR spectra at different temperatures, researchers can observe changes in the appearance of signals. At high temperatures, if the rotation around the methylene-pyridine or methylene-indole bond is fast, the NMR spectrum shows sharp, averaged signals. As the temperature is lowered, this rotation can slow down. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow enough that distinct signals for each conformer appear, a phenomenon known as decoalescence. Analysis of the line shapes and coalescence temperature allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's flexibility. researchgate.net

Mass Spectrometry for Reaction Monitoring and Chemical Transformation Product Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of newly synthesized compounds and for identifying products formed during chemical transformations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₄H₁₄N₄), the theoretical exact mass can be calculated with high precision. Experimental measurement of this mass using HRMS, typically with an accuracy of less than 5 ppm, provides unequivocal confirmation of the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. beilstein-journals.org

Table of Expected HRMS Data

| Ion Species | Molecular Formula | Calculated Exact Mass | Observed Mass (Example) |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₅N₄⁺ | 239.1291 | 239.1289 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the molecule's structure and connectivity. The fragmentation pattern serves as a "fingerprint" for the compound.

For protonated this compound, [M+H]⁺, the initial protonation is most likely to occur at the basic nitrogen of the pyridine ring. nih.gov Collision-induced dissociation (CID) of this precursor ion would likely initiate cleavage at the benzylic C-N bond between the methylene bridge and the indole ring, as this is typically the weakest bond. This would lead to two primary fragmentation pathways:

Formation of the pyridylmethyl cation: Cleavage could result in the formation of a stable C₇H₈N⁺ ion (m/z 108.0651), corresponding to the protonated 4-methylpyridine (B42270) fragment, and a neutral indol-6-amine radical.

Formation of the indol-6-amine cation: Alternatively, cleavage could produce a protonated indol-6-amine cation radical C₈H₉N₂⁺ (m/z 133.0760) and a neutral methylpyridine radical.

Further fragmentation of these primary product ions can provide additional structural information. The study of similar structures, such as N-(2-pyridinylmethyl)indoles, has shown that fragmentation is often triggered by the initial protonation site, leading to characteristic losses. nih.gov

Table of Predicted MS/MS Fragments for [C₁₄H₁₄N₄+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Formula | Fragment m/z (Exact Mass) |

|---|---|---|---|

| 239.1291 | Protonated 4-methylpyridine | C₇H₈N⁺ | 108.0651 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

While NMR provides information about the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. Obtaining suitable crystals of this compound or its derivatives would allow for the definitive determination of its molecular geometry and intermolecular interactions.

The analysis would yield a detailed structural model providing:

Bond lengths, bond angles, and torsion angles: These parameters offer a precise geometric description of the molecule, confirming the planarity of the indole ring and the geometry of the pyridine ring. The torsion angle between the indole and pyridine rings would define the molecule's preferred solid-state conformation.

Intermolecular interactions: The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the pyridine and indole nitrogens) suggests that hydrogen bonding will play a significant role in the crystal packing. The analysis would reveal these hydrogen bonding networks, as well as other non-covalent interactions like π-π stacking between the aromatic rings of adjacent molecules. mdpi.comnih.gov

This solid-state structural information is invaluable for understanding the physicochemical properties of the compound and for computational modeling studies.

Table of Typical Data Obtained from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles between adjacent bonds. |

| Torsion Angles (°) | Defines the conformation and relative orientation of molecular fragments. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Theoretical Application and Expected Data:

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF). From this, a data table summarizing key structural parameters could be generated. This would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Key Bond Lengths and Angles: For instance, the C-N bond lengths within the indole and pyridine rings, the length of the methylene bridge C-C bond, and the angles defining the geometry of the amine group.

Intermolecular Interactions: Crucially, this technique would reveal the nature of hydrogen bonding (e.g., involving the indole N-H, the amine N-H protons, and the pyridine nitrogen atom) and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value |

Note: The values in this table are placeholders and represent the type of data that would be obtained from an actual experiment.

Co-crystallization Studies with Model Systems (Theoretical Interest)

Co-crystallization involves crystallizing a target molecule with a second "co-former" molecule to form a new crystalline solid with a defined stoichiometric ratio. For this compound, such studies would be of significant theoretical interest to probe its hydrogen bonding capabilities and potential for forming multi-component materials.

Potential Co-formers and Research Goals:

Carboxylic Acids (e.g., Benzoic Acid): The basic pyridine nitrogen and amino group of the target molecule could form strong hydrogen bonds or proton-transfer interactions with acidic co-formers. This would allow for the study of salt versus co-crystal formation.

Hydrogen Bond Acceptors (e.g., 1,4-Dioxane): Co-crystallization with acceptors could help to understand the role of the indole N-H and amine N-H groups as hydrogen bond donors.

Aromatic Systems (e.g., Pyrene): These studies could investigate the propensity for π-π stacking interactions between the electron-rich indole ring and other aromatic systems.

Analysis of the resulting co-crystals, again primarily by single-crystal X-ray diffraction, would provide direct insight into the supramolecular synthons and intermolecular recognition patterns of the title compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interaction Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these methods would confirm the presence of the key structural motifs and could offer insights into hydrogen bonding.

Expected Vibrational Modes:

A combined IR and Raman analysis would be expected to show characteristic bands for:

N-H Stretching: The indole N-H and the amine N-H₂ groups would exhibit stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The exact position and shape of these bands (e.g., sharp vs. broad) would be indicative of the extent of hydrogen bonding in the solid state.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the indole and pyridine rings would appear around 3000-3100 cm⁻¹.

C=C and C=N Stretching: The aromatic ring stretching vibrations for both the indole and pyridine systems would be found in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group would likely be observed near 1600 cm⁻¹.

Pyridine Ring Modes: Pyridine has characteristic ring breathing and deformation modes that would be present in the fingerprint region (below 1500 cm⁻¹).

Hypothetical Vibrational Frequency Data Table:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch (Amine, Asymm.) | ~3450 | Weak |

| N-H Stretch (Amine, Symm.) | ~3350 | Weak |

| N-H Stretch (Indole) | ~3300 (broad) | Weak |

| Aromatic C-H Stretch | ~3050 | Strong |

| C=C/C=N Ring Stretch | ~1610, 1580, 1450 | Strong |

| N-H Bend (Amine) | ~1620 | Medium |

| Pyridine Ring Breathing | Not typically IR active | ~995 |

Note: These are generalized frequency ranges. Actual values would depend on the specific molecular environment and intermolecular interactions.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum.

Applicability to Chiral Derivatives:

This technique would become highly relevant if a chiral center were introduced into the molecule. For example, if a substituent were added to the methylene bridge, creating a stereocenter, CD spectroscopy could be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute stereochemistry (R or S) of the chiral derivative could be established.

Analyze Conformation: The conformation of the molecule, particularly the relative orientation of the indole and pyridine rings, can influence the CD spectrum. Thus, this technique could be used to study conformational preferences in solution for chiral analogues.

Without the synthesis and isolation of such chiral derivatives, this section remains a discussion of theoretical applicability.

Chemical Biology Methodologies for Investigating Interactions of 1 Pyridin 4 Ylmethyl 1h Indol 6 Amine

Affinity-Based Probes (AFPs) Design and Synthesis for Interaction Profiling (Methodological Focus)

Affinity-based probes (AFPs) are indispensable tools for target identification. mdpi.com They are derived from a bioactive small molecule and engineered to include additional functionalities for target capture and detection. mdpi.com A typical probe consists of three key components: the parent pharmacophore that retains affinity for the target protein, a reactive group for covalent bond formation, and a reporter tag for enrichment and visualization. nih.gov

Photoaffinity labeling (PAL) is a robust technique that utilizes a photoactivatable group to form a covalent bond between the probe and its binding partner upon irradiation with UV light. enamine.netglobethesis.com This method is particularly advantageous as the covalent linkage is formed only upon activation, providing temporal control and minimizing non-specific interactions during incubation. nih.gov

The design of a photoaffinity probe based on the 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine scaffold requires careful consideration of where to attach the photoreactive moiety to avoid disrupting the key interactions with its target protein(s). Potential modification sites include the indole (B1671886) ring or the pyridine (B92270) moiety. For instance, photoreactive groups like diazirines, benzophenones, or aryl azides could be incorporated. nih.govmdpi.com Diazirines are often preferred due to their small size and the inert nature of the carbene generated upon photolysis, which reacts efficiently with a wide range of amino acid residues. enamine.netmdpi.com

A synthetic strategy could involve introducing a trifluoromethyldiazirine group at a position on the indole core, such as the 2, 5, or 7-position, guided by structure-activity relationship (SAR) data to identify locations that are not critical for target binding. nih.gov

Table 1: Comparison of Common Photoreactive Groups for PAL Probe Design

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Benzophenone | ~350–360 | Triplet Ketyl Radical | Chemically stable; less prone to intramolecular rearrangement. mdpi.com | Larger size may disrupt ligand binding; can react with water. nih.gov |

| Aryl Azide | ~250–400 | Nitrene | High photoreactivity; versatile synthesis. | Prone to rearrangement; longer-lived intermediates can lead to non-specific labeling. enamine.net |

| Diazirine | ~350–380 | Carbene | Small size; highly reactive carbene; rapid reaction minimizes diffusion. mdpi.com | Can be synthetically challenging to install; potential for diazo isomer formation. enamine.net |

To facilitate the isolation and identification of labeled proteins, a reporter tag is incorporated into the probe's structure. globethesis.com A dual-functional tag combining biotin (B1667282) for affinity purification and a "click chemistry" handle for subsequent analysis offers a powerful and versatile approach.

Biotinylation: Biotin's high affinity for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M) makes it the gold standard for affinity-based enrichment. A biotin tag, often linked via a flexible polyethylene (B3416737) glycol (PEG) spacer to enhance accessibility, allows for the efficient capture of the probe-protein complex from a cell lysate using streptavidin-coated beads. nih.gov

Click Chemistry: The integration of a bioorthogonal handle, such as a terminal alkyne or an azide, enables covalent modification of the captured complex via click chemistry. enamine.netbroadpharm.com This is particularly useful for attaching a fluorescent dye for in-gel visualization or for other analytical applications without interfering with the biotin-streptavidin interaction. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common choice due to its high efficiency and specificity.

A multifunctional probe derived from this compound would therefore be synthesized to contain the parent scaffold, a photoreactive group (e.g., diazirine), a biotin tag, and a click handle (e.g., a terminal alkyne).

Chemoproteomics Methodologies for Deconvolution of Interaction Partners

Chemoproteomics combines chemical tools with mass spectrometry-based proteomics to study protein function and drug interactions on a global scale. nih.govresearchgate.net These methods can identify the targets of a small molecule directly in a complex biological system, such as a cell lysate or even in living cells. nih.gov

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology used to characterize enzyme families based on their activity. magtechjournal.comuniversiteitleiden.nl ABPP typically employs probes that consist of a reactive group (or "warhead") that forms a covalent bond with an active site residue of a target enzyme, a recognition element, and a reporter tag. researchgate.net

While this compound does not possess an intrinsic reactive group, an ABPP probe could be conceptually designed based on its structure. This would involve appending a suitable electrophilic warhead, such as a Michael acceptor, epoxide, or fluorophosphonate, to the scaffold. researchgate.net This probe would then be used in a competitive profiling experiment. A cell lysate would be pre-incubated with the parent compound, this compound, followed by the addition of the broad-spectrum ABPP probe for a particular enzyme class. Proteins that are bound by the parent compound will show reduced labeling by the probe, allowing for their identification by mass spectrometry. researchgate.net This approach helps to identify specific enzyme targets within a large family that interact with the compound of interest. nih.gov

Table 2: Examples of Reactive Groups for Conceptual ABPP Probe Design

| Reactive Group (Warhead) | Target Residue(s) | Target Enzyme Class (Examples) |

|---|---|---|

| Fluorophosphonate | Serine | Serine Hydrolases |

| Acrlyamide (Michael Acceptor) | Cysteine | Cysteine Proteases, Kinases |

| Epoxide | Cysteine, Aspartate, Glutamate | Cysteine Proteases, Glycosidases |

| β-Lactone | Serine | Serine Hydrolases (e.g., Lipases) |

A major advantage of some modern chemoproteomic techniques is their ability to identify protein targets without any chemical modification of the compound, thereby avoiding potential alterations in its binding properties. elifesciences.org

Thermal Proteome Profiling (TPP): This method is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature. elifesciences.org In a TPP experiment, cell lysates or intact cells are treated with this compound and then heated across a range of temperatures. The aggregated proteins are separated from the soluble fraction, and the remaining soluble proteins at each temperature are identified and quantified by mass spectrometry. Target proteins will exhibit a noticeable shift in their melting curves in the presence of the compound compared to the control. researchgate.net

Limited Proteolysis-Mass Spectrometry (LiP-MS): LiP-MS leverages the concept that ligand binding can alter a protein's conformation, changing its susceptibility to proteolytic cleavage. nih.gov In this approach, native protein extracts are treated with the compound and then subjected to a brief digestion with a protease. The binding of this compound to its target(s) can shield certain cleavage sites or expose new ones, resulting in a unique proteolytic peptide signature compared to the untreated sample. These differential peptide patterns are detected by mass spectrometry, not only identifying the target protein but also potentially providing clues about the binding site. nih.govelifesciences.org

Genetically Encoded Tools for Cellular Interaction Studies (Conceptual Application)